3-(3-Chlorophenyl)thiophene-2-carboxylic acid
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Overview
Description
3-(3-Chlorophenyl)thiophene-2-carboxylic acid is a heterocyclic compound that contains a thiophene ring substituted with a 3-chlorophenyl group and a carboxylic acid group. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)thiophene-2-carboxylic acid typically involves the condensation of 3-chlorobenzaldehyde with thiophene-2-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and a solvent like toluene. The mixture is refluxed for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve similar condensation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) and solvents such as dichloromethane (DCM).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-(3-Chlorophenyl)thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)thiophene-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, while its antimicrobial activity could involve disruption of bacterial cell membranes .
Comparison with Similar Compounds
Similar Compounds
3-Thiophenecarboxylic acid: A thiophene derivative with a carboxylic acid group at the 3-position.
2-Thiophenecarboxylic acid: A thiophene derivative with a carboxylic acid group at the 2-position.
3-Methyl-2-thiophenecarboxylic acid: A thiophene derivative with a methyl group at the 3-position and a carboxylic acid group at the 2-position.
Uniqueness
3-(3-Chlorophenyl)thiophene-2-carboxylic acid is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s reactivity and biological activity compared to other thiophene derivatives .
Properties
Molecular Formula |
C11H7ClO2S |
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Molecular Weight |
238.69 g/mol |
IUPAC Name |
3-(3-chlorophenyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C11H7ClO2S/c12-8-3-1-2-7(6-8)9-4-5-15-10(9)11(13)14/h1-6H,(H,13,14) |
InChI Key |
HJPFIQFRVYZFKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(SC=C2)C(=O)O |
Origin of Product |
United States |
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